Azido-PEG16-NHS ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

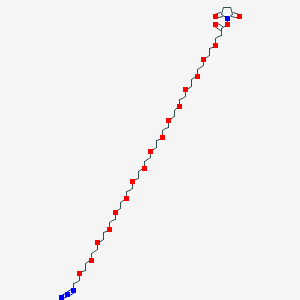

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72N4O20/c40-42-41-4-6-48-8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-34-62-36-35-61-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-7-47-5-3-39(46)63-43-37(44)1-2-38(43)45/h1-36H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEQVOGFWOYWNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72N4O20 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the structure of Azido-PEG16-NHS ester?

An In-depth Technical Guide to Azido-PEG16-NHS Ester

For researchers, scientists, and drug development professionals, understanding the structure and functionality of crosslinking agents is paramount for the successful development of novel therapeutics and diagnostics. This compound is a versatile heterobifunctional crosslinker with broad applications in bioconjugation, drug delivery, and proteomics. This guide provides a comprehensive overview of its structure, properties, and common experimental protocols.

Core Structure and Properties

This compound is a molecule comprised of three key functional components: an azide (B81097) (N3) group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The azide group serves as a reactive handle for "click chemistry," allowing for the efficient and specific formation of a stable triazole linkage with alkyne-containing molecules.[1][2] The PEG spacer, consisting of 16 ethylene (B1197577) glycol units, is hydrophilic and increases the solubility of the molecule and its conjugates in aqueous media.[1] The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[3][4]

The molecular formula for this compound is C39H72N4O20.[5][6] Its structure allows for the conjugation of a wide variety of molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), PROTACs (proteolysis-targeting chimeras), and other targeted therapies.[5][7][8]

A simplified representation of the this compound structure is depicted below, highlighting its functional components.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below. These values are essential for calculating molar excess in reaction protocols and for analytical characterization of conjugates.

| Property | Value | References |

| Molecular Formula | C39H72N4O20 | [5][6][9] |

| Molecular Weight | ~917.0 g/mol | [1][6][9][10] |

| Purity | ≥90-95% | [2][6][10] |

| CAS Number | 1108750-59-9 or 2553413-74-2 | [6][11] |

| Solubility | Soluble in DMSO and other organic solvents | [4][9] |

Applications in PROTAC Development

A significant application of this compound is in the synthesis of PROTACs.[5][7][8] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can serve as the linker connecting the E3 ligase ligand and the target protein ligand.

The general mechanism of PROTAC action is illustrated in the following diagram.

Experimental Protocols

Below are detailed methodologies for common applications of this compound.

Protocol 1: Labeling of an Antibody with this compound

This protocol describes the general procedure for labeling a protein, such as an IgG antibody, with this compound.

Materials:

-

Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Preparation of Reagents:

-

Calculation of Molar Excess:

-

Determine the amount of this compound needed to achieve the desired molar excess. A 20-fold molar excess is often a good starting point for antibody labeling.[4]

-

-

Labeling Reaction:

-

Quenching of Reaction:

-

Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Storage:

-

Store the purified azido-labeled antibody under the same conditions as the unlabeled antibody.

-

The workflow for this experimental protocol is visualized below.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol outlines the general steps for conjugating the azido-labeled antibody (from Protocol 1) to an alkyne-containing molecule.

Materials:

-

Azido-labeled antibody

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris-(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand

-

Reaction buffer (e.g., PBS)

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of CuSO4, sodium ascorbate, and TBTA in water or a suitable buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azido-labeled antibody, the alkyne-containing molecule (typically at a 5-10 fold molar excess over the antibody), and TBTA.

-

Add the sodium ascorbate solution to the mixture.

-

Initiate the reaction by adding the CuSO4 solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C. The reaction can be monitored by SDS-PAGE or other analytical techniques.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove unreacted components and byproducts.

-

Note: For live-cell applications or when copper toxicity is a concern, a copper-free click chemistry approach, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), can be used with a cyclooctyne-containing molecule (e.g., DBCO or BCN).[1][7]

This technical guide provides a foundational understanding of this compound. For specific applications, optimization of reaction conditions, such as molar ratios, incubation times, and purification methods, may be necessary. Always refer to the manufacturer's instructions and relevant literature for detailed guidance.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 3. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. This compound - Immunomart [immunomart.com]

- 6. precisepeg.com [precisepeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biorbyt.com [biorbyt.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 11. This compound, 1108750-59-9 | BroadPharm [broadpharm.com]

- 12. broadpharm.com [broadpharm.com]

Azido-PEG16-NHS Ester: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Azido-PEG16-NHS ester has emerged as a critical tool in the advancement of bioconjugation, targeted therapies, and drug delivery systems. This in-depth technical guide provides a detailed overview of its chemical properties, solubility characteristics, and established experimental protocols, enabling its effective application in the laboratory.

This heterobifunctional crosslinker incorporates a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for the covalent conjugation of amine-containing molecules to molecules bearing an alkyne, BCN, or DBCO group through "click chemistry," a highly efficient and specific reaction.[1][2] The hydrophilic PEG spacer enhances the solubility of the resulting conjugates in aqueous media.[1]

Core Chemical and Physical Properties

This compound is a versatile reagent used in a variety of applications, from labeling proteins and oligonucleotides to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][3][4][5] Its key properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C39H72N4O20 | [1][4][6] |

| Molecular Weight | 917.0 g/mol | [1][3][6] |

| CAS Number | 2553413-74-2, 1108750-59-9 | [1][6][7][8][9] |

| Appearance | White solid or colorless liquid | [2][8][9] |

| Purity | Typically >90-97% | [1][6][7][8][9] |

| Storage | Store at -20°C, protect from light and moisture. | [2][3][7][8][10][11][12] |

Solubility Profile

The solubility of this compound is a critical factor in its application. While it possesses a hydrophilic PEG spacer, the NHS ester moiety makes it susceptible to hydrolysis in aqueous solutions.[10][11] Therefore, it is typically dissolved in an anhydrous organic solvent before being added to an aqueous reaction mixture.

| Solvent | Solubility | References |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 125 mg/mL (136.31 mM) | [2][3] |

| Dimethylformamide (DMF) | Soluble | [10][12][13] |

| Water | Not directly water-soluble; subsequent dilution into aqueous buffers is possible. | [14] |

Note: The final concentration of the organic solvent in the aqueous reaction buffer should generally be less than 10% to maintain the solubility of protein reactants.[10] It is recommended to use freshly opened DMSO, as hygroscopic DMSO can significantly impact solubility.[2]

Experimental Protocols and Methodologies

The utility of this compound lies in its ability to link molecules through two distinct chemical reactions: the reaction of the NHS ester with primary amines and the "click chemistry" reaction of the azide group.

General Workflow for Protein Labeling

The following diagram illustrates a typical workflow for labeling a protein with this compound.

Caption: General workflow for protein labeling with this compound.

Detailed Protocol for Labeling IgG Antibodies

This protocol provides a more specific methodology for labeling Immunoglobulin G (IgG) antibodies.

-

Preparation of Reagents:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10][11][12]

-

Immediately before use, prepare a 10 mM stock solution of the reagent by dissolving approximately 5 mg in 1 mL of anhydrous DMSO or DMF.[11][12] Do not prepare stock solutions for storage as the NHS ester moiety readily hydrolyzes.[11][15]

-

Dissolve 1-10 mg of the IgG antibody in 0.5-2 mL of an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.[11][12] Avoid buffers containing primary amines like Tris or glycine.[11][12][13]

-

-

Labeling Reaction:

-

Purification:

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is a valuable linker for the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow: Click Chemistry Conjugation

Following the successful labeling of a molecule with the azide group, the next step is often a "click chemistry" reaction. The azide-functionalized molecule can react with a molecule containing an alkyne group (in a copper-catalyzed azide-alkyne cycloaddition, CuAAC) or a strained cycloalkyne like DBCO or BCN (in a strain-promoted alkyne-azide cycloaddition, SPAAC) to form a stable triazole linkage.[1][2]

Caption: General workflow for a click chemistry conjugation reaction.

Conclusion

This compound is a powerful and versatile reagent for researchers in chemistry, biology, and medicine. Its well-defined chemical properties and dual reactivity, combined with the beneficial effects of the PEG spacer, make it an invaluable tool for creating novel bioconjugates, developing targeted therapeutics like PROTACs, and modifying surfaces. By following the outlined protocols and understanding the underlying chemical principles, researchers can effectively harness the capabilities of this important crosslinker.

References

- 1. This compound - CD Bioparticles [cd-bioparticles.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. biorbyt.com [biorbyt.com]

- 6. precisepeg.com [precisepeg.com]

- 7. This compound, 1108750-59-9 | BroadPharm [broadpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. broadpharm.com [broadpharm.com]

- 12. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 13. confluore.com [confluore.com]

- 14. NHS-PEG-NHS [nanocs.net]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Mechanism of action for Azido-PEG16-NHS ester

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG16-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterobifunctional crosslinker that has become an invaluable tool in bioconjugation, chemical biology, and drug development.[1] Its structure comprises three key components: an N-hydroxysuccinimide (NHS) ester, a 16-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique architecture allows for a two-step, controlled conjugation strategy.

The NHS ester provides reactivity towards primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, forming a stable amide bond.[2][3] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media and provides spatial separation between the conjugated molecules.[4][5] The terminal azide group is a versatile chemical handle for "click chemistry," enabling highly efficient and bioorthogonal ligation to molecules containing alkyne or strained cyclooctyne (B158145) groups.[6][7] This guide provides a detailed examination of the core mechanism of action, supported by quantitative data, experimental protocols, and workflow visualizations.

Core Mechanism of Action: A Dual-Functionality Approach

The utility of this compound lies in its two distinct reactive ends, which can be addressed sequentially.

-

Amine Conjugation via NHS Ester : The process typically begins with the reaction of the NHS ester group with a primary amine on a target biomolecule (e.g., a protein or an amine-modified oligonucleotide).[8]

-

Bioorthogonal Ligation via Azide : The newly installed azide group is then available for a subsequent "click" reaction, allowing for the attachment of a second molecule of interest.[1]

This dual mechanism enables the precise and efficient construction of complex biomolecular conjugates, such as antibody-drug conjugates (ADCs), PROTACs, and labeled probes for imaging and diagnostics.[9][10]

Mechanism I: The NHS Ester-Amine Reaction

The N-hydroxysuccinimide ester is one of the most widely used functional groups for labeling biomolecules due to its high reactivity and selectivity for primary aliphatic amines.[2][8] The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[3][8]

The reaction is highly pH-dependent.[11] Optimal conditions are typically between pH 7.2 and 9.0, where primary amines are sufficiently deprotonated to be nucleophilic without promoting significant hydrolysis of the NHS ester.[3][12] Hydrolysis, the reaction with water, is a major competing side reaction that can reduce conjugation efficiency, especially at higher pH values or in dilute protein solutions.[3][]

Mechanism II: The Azide "Click Chemistry" Reaction

Once the Azido-PEG16 moiety is attached to the first molecule, the terminal azide group is available for a bioorthogonal "click" reaction. These reactions are known for their high yield, reliability, and tolerance of a wide range of functional groups and aqueous conditions.[14][15] The two most common types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

-

CuAAC : This reaction involves the cycloaddition of the azide with a terminal alkyne, catalyzed by a Cu(I) source, to form a stable 1,4-disubstituted 1,2,3-triazole.[7][16] While highly efficient, the potential toxicity of the copper catalyst can limit its use in living systems.[14]

-

SPAAC : To circumvent the need for a copper catalyst, SPAAC utilizes a strained cyclooctyne (e.g., DBCO or BCN).[4][6] The ring strain of the alkyne significantly accelerates the reaction, allowing it to proceed under physiological conditions without a catalyst.[14] This makes SPAAC ideal for applications in live cells and animals.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. interchim.fr [interchim.fr]

- 8. glenresearch.com [glenresearch.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. biorbyt.com [biorbyt.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. benchchem.com [benchchem.com]

- 14. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 15. Click Chemistry [organic-chemistry.org]

- 16. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are specialized chemical tools essential in modern medicine and biotechnology, particularly in targeted drug delivery.[1] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[2] This unique structure allows for the precise and stable connection of two different molecules, such as a therapeutic drug and a targeting molecule like an antibody.[1] The PEG component itself offers several advantages, including enhanced solubility of hydrophobic drugs, reduced immunogenicity, and prolonged circulation time in the bloodstream.[3][4]

The length of the PEG chain is a critical parameter that can be customized to optimize the flexibility, steric hindrance, and pharmacokinetic properties of the final bioconjugate.[1][3] Shorter PEG chains (e.g., PEG2-PEG12) are often used for applications requiring compact labeling, while longer chains (e.g., PEG2000 and above) are preferred for significantly improving solubility and reducing the potential for an immune response.[3] The dual reactivity of these linkers enables site-specific conjugation, ensuring that the therapeutic payload is delivered directly to the intended target, which minimizes off-target effects and improves patient safety.[1] This targeted approach is a cornerstone of advanced therapeutic strategies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[5]

Core Properties and Advantages

The incorporation of a heterobifunctional PEG linker into a bioconjugate imparts several beneficial properties that are critical for therapeutic efficacy and safety.

| Property | Advantage in Bioconjugation |

| Dual Reactivity | Allows for the specific and sequential connection of two distinct molecular entities with high precision.[1] |

| Enhanced Solubility | The hydrophilic nature of the PEG chain improves the solubility of hydrophobic drugs in aqueous environments, preventing aggregation.[1][3] |

| Reduced Immunogenicity | PEG chains can shield the conjugated molecule from the host's immune system, reducing the likelihood of an immune response.[1] |

| Improved Pharmacokinetics | PEGylation increases the hydrodynamic radius of the conjugate, which can lead to a longer circulation half-life by reducing renal clearance.[3][4] |

| Biocompatibility | PEG is generally non-toxic and has been approved by regulatory agencies for use in various biomedical applications.[3] |

| Customizable Length | The length of the PEG spacer can be precisely controlled to optimize the distance between the two conjugated molecules, which can be crucial for biological activity.[1][3] |

| Controlled Drug Release | By incorporating cleavable functional groups, these linkers can be designed to release the therapeutic agent under specific physiological conditions, such as the acidic environment of a tumor.[1] |

Common Heterobifunctional PEG Linker Chemistries

The choice of functional groups on the heterobifunctional PEG linker is dictated by the available reactive sites on the molecules to be conjugated (e.g., primary amines, thiols, carboxyl groups).

| Functional Group 1 | Reactive Towards | Functional Group 2 | Reactive Towards | Common Applications |

| NHS Ester | Primary Amines (e.g., Lysine) | Maleimide (B117702) | Thiols (e.g., Cysteine) | Antibody-Drug Conjugates (ADCs) |

| Amine (NH2) | Carboxylic Acids (with activators) | Carboxylic Acid (COOH) | Amines (with activators) | General bioconjugation |

| Azide (N3) | Alkynes (Click Chemistry) | Alkyne | Azides (Click Chemistry) | Site-specific labeling and conjugation |

| Thiol (SH) | Maleimides, Haloacetamides | Hydrazide | Aldehydes/Ketones | Conjugation to glycoproteins |

| DBCO | Azides (Copper-free Click Chemistry) | NHS Ester | Primary Amines (e.g., Lysine) | Live-cell imaging, ADC development |

Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[6][7] Heterobifunctional PEG linkers are crucial in connecting the antibody to the cytotoxic payload.[1] The linker's stability in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety.[8]

dot

Caption: Antibody-Drug Conjugate (ADC) mechanism of action.

The process begins with the ADC binding to a specific antigen on the surface of a tumor cell.[9] This is followed by internalization of the ADC-antigen complex into an endosome.[9] The endosome then fuses with a lysosome, where the acidic environment and enzymes cleave the linker, releasing the cytotoxic payload.[6] The released drug can then induce cell death through apoptosis.[9]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that harness the cell's own protein degradation machinery to eliminate disease-causing proteins.[10][11] A PROTAC molecule consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a PEG linker connecting them.[12] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[13][14]

dot

Caption: PROTAC mechanism of action.

Experimental Protocols

Protocol 1: Conjugation of an Antibody with a Thiol-Containing Drug using an NHS-PEG-Maleimide Linker

This protocol outlines a two-step process for conjugating a thiol-containing small molecule to an antibody via its lysine (B10760008) residues.[5]

dot

Caption: General workflow for ADC synthesis.

Materials:

-

Antibody in a suitable buffer (e.g., PBS, pH 7.2-8.0)

-

NHS-PEG-Maleimide linker

-

Thiol-containing drug

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris or glycine)

-

Purification columns (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))[15][16]

-

Conjugation buffer (e.g., PBS with EDTA)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer (e.g., PBS).

-

Adjust the antibody concentration to 1-10 mg/mL.

-

-

Linker Activation of Antibody:

-

Purification of Maleimide-Activated Antibody:

-

Remove the excess, unreacted linker using a desalting column or SEC equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[5]

-

-

Conjugation with Thiol-Containing Drug:

-

Quenching and Final Purification:

-

Add a quenching solution to cap any unreacted maleimide groups.

-

Purify the final ADC from excess drug and other reaction components using SEC, HIC, or TFF.[][18]

-

Protocol 2: Characterization of Antibody-Drug Conjugates

Characterization is essential to determine the drug-to-antibody ratio (DAR), purity, and stability of the ADC.

1. Drug-to-Antibody Ratio (DAR) Determination by HPLC:

-

Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.[5]

-

Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).[5]

-

Mobile Phase: A gradient of decreasing salt concentration (e.g., ammonium (B1175870) sulfate) in a phosphate (B84403) buffer.[5]

-

Detection: UV at 280 nm.[5]

-

-

Reversed-Phase HPLC (RP-HPLC): Can be used to separate light and heavy chains of the reduced ADC to determine drug distribution.[19]

2. Molecular Weight and DAR Confirmation by Mass Spectrometry (MS):

-

LC-MS: The ADC sample is often deglycosylated to simplify the mass spectrum.[5][15] The sample is then separated by HPLC and the eluent is introduced into an electrospray ionization (ESI) source of a mass spectrometer (e.g., Q-TOF).[5][20]

-

The resulting mass spectrum is deconvoluted to determine the masses of the different DAR species.[5][20]

3. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC):

-

This method separates the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.[5][]

References

- 1. purepeg.com [purepeg.com]

- 2. Polyethylene Glycol Classification | AxisPharm [axispharm.com]

- 3. precisepeg.com [precisepeg.com]

- 4. adcreview.com [adcreview.com]

- 5. benchchem.com [benchchem.com]

- 6. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]

- 8. blog.crownbio.com [blog.crownbio.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. agilent.com [agilent.com]

- 16. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]

- 18. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. criver.com [criver.com]

An In-depth Technical Guide to NHS Ester and Azide Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity and applications of N-Hydroxysuccinimide (NHS) esters and azides, two cornerstone functional groups in modern bioconjugation and drug development. This document details their chemical properties, reaction mechanisms, and provides quantitative data and experimental protocols to enable their effective use in research and development settings.

Core Principles of NHS Ester and Azide (B81097) Chemistry

N-Hydroxysuccinimide (NHS) esters and azides are pivotal reagents in the covalent modification of biomolecules.[1] Their utility stems from their high reactivity and selectivity under biocompatible conditions.[]

NHS Esters: These are activated esters that readily react with primary and secondary amines to form stable amide bonds.[3] This reactivity is widely exploited for labeling proteins, peptides, and other biomolecules containing lysine (B10760008) residues or an N-terminal amine group.[4][5] The reaction proceeds via nucleophilic attack of the amine on the ester's carbonyl carbon, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct.[6]

Azides: The azide functional group is remarkably stable and bioorthogonal, meaning it does not readily react with most functional groups found in biological systems.[7][8] Its primary reactivity is with alkynes in what is known as the Huisgen 1,3-dipolar cycloaddition, which forms a stable triazole ring.[9] This reaction can be catalyzed by copper(I) (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) or can proceed without a catalyst if a strained alkyne is used (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC).[10][] This "click chemistry" is a cornerstone of modern bioconjugation due to its high efficiency and specificity.[12][13]

The orthogonality of NHS ester and azide chemistries allows for sequential or simultaneous labeling of different sites on a biomolecule. For instance, an NHS ester can be used to attach a molecule to amine groups, while an azide on the same molecule can be used for subsequent modification via click chemistry.[1]

Quantitative Data on Reactivity and Stability

The efficiency of conjugation reactions involving NHS esters and azides is influenced by several factors, including pH, temperature, and the specific reactants involved.

NHS Ester Hydrolysis and Reactivity

A critical factor in the use of NHS esters is their susceptibility to hydrolysis in aqueous solutions, which competes with the desired amine coupling reaction.[14][15] The rate of hydrolysis is highly dependent on pH.[16]

Table 1: Half-life of NHS Esters in Aqueous Solution at Various pH Values

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Room Temperature | 210 minutes |

| 8.5 | Room Temperature | 180 minutes |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | 125 minutes |

| [14][15][17][18] |

The optimal pH for NHS ester coupling is a compromise between maximizing the concentration of the reactive, deprotonated amine and minimizing the rate of ester hydrolysis, typically falling in the range of 7.2 to 8.5.[14][16]

Table 2: Comparison of Amidation and Hydrolysis Rates for Porphyrin-NHS Esters

| Porphyrin-NHS Ester | pH | Amidation Half-life (min) | Hydrolysis Half-life (min) | Amide Yield (%) |

| P3-NHS | 8.0 | 80 | 210 | 80-85 |

| P3-NHS | 8.5 | 20 | 180 | 80-85 |

| P3-NHS | 9.0 | 10 | 125 | 80-85 |

| P4-NHS | 8.0 | 25 | 190 | 87-92 |

| P4-NHS | 8.5 | 10 | 130 | 87-92 |

| P4-NHS | 9.0 | 5 | 110 | 87-92 |

| [18] |

Azide-Alkyne Cycloaddition Kinetics

The kinetics of azide-alkyne cycloaddition reactions are a key advantage of this chemistry. The copper-catalyzed reaction exhibits a significant rate acceleration compared to the uncatalyzed thermal reaction.[19]

Table 3: Second-Order Rate Constants for Azide-Alkyne Cycloaddition Reactions

| Reaction Type | Reactants | Rate Constant (M⁻¹s⁻¹) |

| Staudinger Ligation | Azide + Triphenylphosphine | ~0.002 |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + various cyclooctynes | 0.2 - 1.0 |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne with Cu(I) | >100 |

| [8][20] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of NHS ester and azide chemistries. The following are generalized protocols for common bioconjugation reactions.

Protocol for NHS Ester Coupling to a Protein

This protocol describes the general procedure for labeling a protein with an NHS ester-functionalized molecule.

Materials:

-

Protein solution (in a non-amine containing buffer, e.g., PBS, pH 7.2-8.5)

-

NHS ester reagent

-

Anhydrous DMSO or DMF

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography column for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris are not compatible as they compete for reaction.[14]

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.[4]

-

Reaction: Add a 5-20 fold molar excess of the NHS ester stock solution to the protein solution. The reaction can be incubated for 30 minutes to 2 hours at room temperature or overnight at 4°C.[14][21]

-

Quenching: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[14][22]

-

Purification: Remove excess, unreacted NHS ester and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer.[6]

-

Characterization: Confirm successful conjugation using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for a typical CuAAC reaction to conjugate an azide-containing molecule to an alkyne-containing molecule.[23]

Materials:

-

Azide-functionalized molecule

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[24]

-

Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in water or DMSO/water)[24][25]

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Dissolve the azide and alkyne-functionalized molecules in the reaction buffer to the desired concentrations.

-

Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the ligand solution. For example, mix 1 part 20 mM CuSO₄ with 2.5 parts 50 mM THPTA.[25]

-

Initiate Reaction: Add the azide and alkyne solutions to a reaction tube. Then, add the catalyst premix. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration would be 0.1-1 mM Cu(II), 0.5-5 mM ligand, and 1-5 mM sodium ascorbate.[25]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[23]

-

Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove the copper catalyst, excess reagents, and byproducts.[26]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the catalyst-free conjugation of an azide to a strained alkyne (e.g., DBCO).[27]

Materials:

-

Azide-functionalized molecule

-

Strained alkyne (e.g., DBCO)-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Dissolve the azide and strained alkyne-functionalized molecules in the reaction buffer.

-

Reaction: Mix the azide and strained alkyne solutions. A 1.5 to 3-fold molar excess of one reactant over the other is often used to drive the reaction to completion.

-

Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times can vary significantly depending on the specific strained alkyne used.[27]

-

Purification: Purify the resulting conjugate using a suitable method like size-exclusion chromatography or dialysis to remove any unreacted starting materials.[28]

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate key reaction mechanisms and experimental workflows.

Applications in Drug Development and Research

The robust and versatile nature of NHS ester and azide chemistries has led to their widespread adoption in various stages of drug development and fundamental research.

-

Antibody-Drug Conjugates (ADCs): NHS esters are commonly used to attach cytotoxic drugs to lysine residues on antibodies.[23] Furthermore, the introduction of azides onto antibodies allows for site-specific drug conjugation via click chemistry, leading to more homogeneous and potent ADCs.

-

Peptide and Protein Labeling: Fluorescent dyes, biotin, and other reporter molecules functionalized with NHS esters are routinely used to label proteins and peptides for various assays, including immunoassays, fluorescence microscopy, and flow cytometry.[][5]

-

Surface Functionalization: NHS esters and azides are employed to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and diagnostic devices.[5]

-

Drug Discovery: Click chemistry, particularly CuAAC, is a powerful tool in drug discovery for the rapid synthesis of compound libraries and for identifying drug targets through activity-based protein profiling.[13][29]

-

Materials Science: Azide-containing polymers are being explored for their potential in drug delivery systems and as sensors.[30]

References

- 1. NHS-C3-Azide [baseclick.eu]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 6. glenresearch.com [glenresearch.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bioclone.net [bioclone.net]

- 13. Applications of click chemistry in drug discovery | PPTX [slideshare.net]

- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. benchchem.com [benchchem.com]

- 17. tools.thermofisher.com [tools.thermofisher.com]

- 18. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 19. Click Chemistry [organic-chemistry.org]

- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 21. neb.com [neb.com]

- 22. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 23. axispharm.com [axispharm.com]

- 24. broadpharm.com [broadpharm.com]

- 25. jenabioscience.com [jenabioscience.com]

- 26. benchchem.com [benchchem.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. chemneo.com [chemneo.com]

An In-Depth Technical Guide to Azido-PEG16-NHS Ester in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG16-NHS ester is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation. Its unique architecture, featuring a reactive N-Hydroxysuccinimide (NHS) ester at one end and an azide (B81097) group at the other, connected by a 16-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the covalent modification and linking of biomolecules. This guide provides a comprehensive overview of the core principles, applications, and experimental considerations for utilizing this compound in your research.

The NHS ester moiety allows for the efficient and specific labeling of primary amines, commonly found in proteins and other biomolecules, forming stable amide bonds. Simultaneously, the azide group serves as a handle for bioorthogonal "click chemistry," enabling highly efficient and specific ligation to molecules bearing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN). The hydrophilic PEG16 linker not only enhances the aqueous solubility of the crosslinker and its conjugates but also provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.

This technical guide will delve into the chemical properties, key applications, and detailed experimental protocols associated with this compound, providing you with the necessary information to effectively incorporate this versatile reagent into your bioconjugation strategies.

Chemical Properties and Reaction Mechanisms

This compound is characterized by its two primary reactive functionalities, each with a distinct reaction mechanism that allows for a two-step sequential or orthogonal conjugation strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | ~917.0 g/mol | |

| Purity | > 90% | |

| Solubility | Soluble in DMSO, DMF | |

| Storage | -20°C, desiccated |

N-Hydroxysuccinimide (NHS) Ester Reactivity

The NHS ester is an amine-reactive functional group that reacts with primary amines (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. This reaction is highly efficient in aqueous solutions at a slightly basic pH (typically 7.2-8.5). At this pH, the primary amine is deprotonated and acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. The N-hydroxysuccinimide is released as a leaving group.

A critical consideration for NHS ester reactions is its susceptibility to hydrolysis in aqueous environments. The rate of hydrolysis increases with pH. Therefore, it is crucial to perform the conjugation reaction promptly after preparing the reagent solution and to use an appropriate buffer system free of primary amines (e.g., Tris-based buffers) that could compete with the intended reaction.

Table 2: Typical Reaction Parameters for NHS Ester Conjugation

| Parameter | Recommended Range/Value | Reference |

| pH | 7.2 - 8.5 | |

| Reaction Time | 30 - 60 minutes at room temperature or 2 hours on ice | |

| Molar Excess of Reagent | 20-fold molar excess for antibodies | |

| Quenching Reagent | Tris or glycine (B1666218) buffer |

Azide Group and Click Chemistry

The azide group (-N3) is a bioorthogonal functional group, meaning it is chemically inert to most biological molecules, thus allowing for highly specific reactions in complex biological environments. It is most commonly employed in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. The reaction is highly efficient and proceeds under mild conditions.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with the azide in the absence of a metal catalyst.

Table 3: Comparison of CuAAC and SPAAC Click Chemistry Reactions

| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |

| Reactants | Azide + Terminal Alkyne | Azide + Strained Alkyne (e.g., DBCO, BCN) | |

| Catalyst | Copper(I) | None | |

| Reaction Rate | Very Fast | Fast | |

| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible | |

| Typical Yield | Very High (>95%) | Very High (>95%) |

Core Applications in Bioconjugation

The dual functionality of this compound makes it a versatile tool for a wide range of bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In the development of ADCs, this compound can be used to attach cytotoxic drugs to antibodies. The NHS ester reacts with lysine residues on the antibody, introducing an azide-functionalized PEG linker. A cytotoxic drug modified with an alkyne or strained cyclooctyne can then be "clicked" onto the azide-modified antibody. The PEG linker enhances the solubility and stability of the ADC.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. This compound is an ideal linker for synthesizing PROTACs. For instance, the NHS ester can be reacted with a ligand for the target protein, and the azide can then be used to attach a ligand for the E3 ligase via click chemistry. The PEG16 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Cell Surface Engineering and Labeling

This compound can be used to modify the surface of living cells for various applications, including cell tracking and targeted therapy. The NHS ester can react with primary amines on cell surface proteins. The introduced azide groups can then be targeted with probes or therapeutic agents functionalized with alkynes or cyclooctynes.

Nanoparticle Functionalization

The surface of nanoparticles can be functionalized with this compound to improve their biocompatibility and to attach targeting ligands or therapeutic payloads. The NHS ester can react with amine groups on the nanoparticle surface, and the azide group can be used for subsequent conjugation via click chemistry. The PEG linker helps to prevent non-specific protein adsorption and prolongs the circulation time of the nanoparticles.

Experimental Protocols

The following are detailed protocols for the key experimental procedures involving this compound.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for labeling a protein with primary amines using this compound.

Materials:

-

Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting column (with an appropriate molecular weight cutoff for the protein)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction:

-

Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (e.g., a 20-fold molar excess for an antibody).

-

Add the calculated volume of the this compound solution to the protein solution.

-

Mix gently and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction (Optional): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.

-

Purification: Remove the excess, unreacted this compound and byproducts using a desalting column according to the manufacturer's instructions.

-

Characterization: Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA assay). The degree of labeling can be determined using mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general procedure for a CuAAC reaction to conjugate an azide-functionalized biomolecule with an alkyne-containing molecule.

Materials:

-

Azide-functionalized biomolecule (in a suitable buffer)

-

Alkyne-containing molecule (e.g., a fluorescent probe or drug)

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 1 M in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 200 mM in water or DMSO)

Procedure:

-

Preparation of Reaction Mixture:

-

In a reaction tube, combine the azide-functionalized biomolecule and the alkyne-containing molecule (typically a 1.5 to 5-fold molar excess of the alkyne).

-

-

Catalyst Preparation:

-

In a separate tube, pre-mix the CuSO4 solution and the chelating ligand solution (e.g.,

-

A Technical Guide to the Role of PEG16 Spacers in Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of PEGylation in Bioconjugation

In the realms of biotechnology and pharmaceutical sciences, the modification of proteins and peptides to enhance their therapeutic properties is a paramount objective. One of the most successful strategies to emerge is "PEGylation," the covalent attachment of polyethylene (B3416737) glycol (PEG) polymer chains to a biomolecule.[1][2][3] This process significantly improves the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins.[3][4]

At the heart of this technology are PEG linkers, or spacers, which serve as flexible, hydrophilic bridges connecting biomolecules to other entities like drugs, imaging agents, or surfaces.[5][6] Among the various available lengths, discrete-length PEG spacers, such as PEG16, offer precise control over the final conjugate's properties. A PEG16 spacer is a monodisperse compound composed of 16 repeating ethylene (B1197577) glycol units, providing a defined length and molecular weight, which is critical for reproducible and optimized bioconjugate design.[7]

This technical guide delves into the core functionalities of the PEG16 spacer in protein modification, offering insights into its properties, quantitative effects, and applications, supported by experimental frameworks and logical diagrams.

Core Properties and Advantages of PEG16 Spacers

PEG16 spacers are prized for a unique combination of physicochemical properties that address many challenges in drug development.[8]

Key Properties:

-

Hydrophilicity: The polyether backbone of PEG is inherently hydrophilic, capable of coordinating with 2-3 water molecules per ethylene glycol unit.[2] This property is crucial for solubilizing hydrophobic drugs or proteins.[5][6][9]

-

Biocompatibility: PEG is non-toxic, non-immunogenic, and has been approved by the FDA for use in pharmaceuticals, minimizing the risk of adverse immune responses to the conjugated molecule.[2][10][11]

-

Flexibility and Defined Length: As a flexible polymer chain, a PEG16 spacer provides optimal spatial separation between the protein and its conjugate partner, which can reduce steric hindrance and help preserve the protein's biological activity.[5][8] Its discrete length ensures batch-to-batch consistency, a significant advantage over polydisperse PEG mixtures.[12][13]

-

"Stealth" Effect: The hydrated PEG chain creates a large hydrodynamic volume, effectively "shielding" the protein from proteolytic enzymes and the immune system.[2][14] This masking effect reduces immunogenicity and slows renal clearance, thereby extending the molecule's circulation half-life.[2][5][6][11]

The primary advantages conferred by these properties are summarized below:

| Advantage | Mechanism / Rationale | Reference(s) |

| Improved Solubility | The hydrophilic nature of the PEG chain increases the overall solubility of hydrophobic proteins or conjugated small molecules in aqueous solutions. | [5][6][9] |

| Enhanced Stability | Protects the protein from enzymatic degradation and can prevent aggregation by masking hydrophobic patches on the protein surface. | [1][5][6][8] |

| Reduced Immunogenicity | The flexible PEG chain masks immunogenic epitopes on the protein surface, reducing recognition by the immune system. | [2][5][6][11] |

| Prolonged Circulation Half-Life | The increased hydrodynamic size of the conjugate reduces renal filtration and clearance from the body. | [6][8][11] |

| Improved Pharmacokinetics | Leads to increased plasma concentration and a greater area under the curve (AUC), allowing for less frequent dosing. | [11][15] |

| Precise Spatial Control | The defined length of the PEG16 spacer allows for precise control over the distance between the conjugated molecules, minimizing steric hindrance. | [5][8] |

Key Applications in Drug Development

The versatile properties of PEG16 spacers make them integral to several advanced therapeutic platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody. The linker's properties are critical for the ADC's success. Hydrophobic payloads can cause ADCs to aggregate and be cleared rapidly from circulation.[8][11] Incorporating a hydrophilic PEG16 spacer helps to:

-

Mitigate Aggregation: The PEG chain's hydrophilicity counteracts the hydrophobicity of the drug, improving the overall solubility and stability of the ADC.[8][11]

-

Enable Higher Drug-to-Antibody Ratios (DAR): By improving solubility, PEG linkers allow for the attachment of more drug molecules per antibody (a higher DAR) without causing aggregation, potentially leading to a more potent therapeutic.[11][15]

-

Improve Pharmacokinetics: The PEG spacer contributes to a longer half-life and better biodistribution of the ADC.[11][15]

PEGylated Proteins and Peptides

The foundational application of PEGylation is to improve the therapeutic value of proteins and peptides.[3][16] By conjugating a PEG16 spacer, developers can:

-

Extend Half-Life: Reduces the need for frequent injections, improving patient compliance. For example, PEGylated interferon alfa-2a (Pegasys) has a much longer elimination half-life (77 hours) compared to its native form (9 hours), allowing for once-a-week dosing.[17]

-

Increase Stability: Protects sensitive proteins from degradation in the body.[1]

-

Enhance Solubility: Improves the formulation of proteins that are otherwise difficult to dissolve.[1]

PROTACs and Other Bioconjugates

In emerging modalities like Proteolysis Targeting Chimeras (PROTACs), linkers are essential for connecting a target-binding ligand to an E3 ligase-binding ligand. PEG spacers are increasingly used in PROTAC design to enhance solubility and provide the optimal, flexible distance required for inducing protein degradation.[]

Quantitative Data on the Effects of PEG Spacers

The impact of PEGylation is quantifiable and often dramatic. While data for the specific PEG16 length is often part of broader studies on PEG length, the general trends provide a clear picture of its effects.

Table 1: Illustrative Effects of PEG Spacers on Pharmacokinetic Properties

| Parameter | Native Molecule | PEGylated Molecule | Fold Improvement (Approx.) | Reference |

| Elimination Half-Life (t½) | Interferon-α2a: 9 hours | 40 kDa PEG-Interferon-α2a: 77 hours | 8.5x | [17] |

| Elimination Half-Life (t½) | Affibody-MMAE Conjugate: 19.6 min | 4 kDa PEG-Affibody-MMAE: Significantly improved | Not specified | [19] |

| Renal Uptake | [⁶⁸Ga]Ga-Flu-1 (PSMA Inhibitor) | [⁶⁸Ga]Ga-PP8-WD (PEG8 version) | 5x less uptake at 30 min | [20] |

| Solubility (LogD value) | [⁶⁸Ga]Ga-Flu-1: -2.64 | [⁶⁸Ga]Ga-PP8-WD (PEG8 version): -4.23 | More Hydrophilic | [20] |

Table 2: Impact of PEG Spacer Length on Receptor Binding Affinity (IC₅₀)

This study on bombesin (B8815690) analogs shows that while PEGylation is beneficial, the precise length can subtly influence binding, highlighting the need for optimization.

| Compound (Bombesin Analog) | PEG Spacer Length | IC₅₀ (nM) | Reference |

| natGa-NOTA-PEG₂-RM26 | 2 units | 3.1 ± 0.2 | [21] |

| natGa-NOTA-PEG₃-RM26 | 3 units | 3.9 ± 0.3 | [21] |

| natGa-NOTA-PEG₄-RM26 | 4 units | 5.4 ± 0.4 | [21] |

| natGa-NOTA-PEG₆-RM26 | 6 units | 5.8 ± 0.3 | [21] |

Diagrams and Visualizations

Logical Flow: Benefits of PEG16 Spacers

References

- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. creativepegworks.com [creativepegworks.com]

- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. PEG16, 28821-35-4 | BroadPharm [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. lifetein.com [lifetein.com]

- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 11. labinsights.nl [labinsights.nl]

- 12. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Benefits of Monodisperse PEG Linkers in Drug Development | Biopharma PEG [biochempeg.com]

- 14. lifetein.com [lifetein.com]

- 15. adcreview.com [adcreview.com]

- 16. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biopharminternational.com [biopharminternational.com]

- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

Azido-PEG16-NHS Ester: A Comprehensive Technical Guide to Advanced Bioconjugation and Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and therapeutic development, precision and efficiency are paramount. Azido-PEG16-NHS ester has emerged as a critical tool, offering a versatile platform for the covalent modification of biomolecules and the construction of complex architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This heterobifunctional linker combines a primary amine-reactive N-hydroxysuccinimide (NHS) ester with a bioorthogonal azide (B81097) group, connected by a 16-unit polyethylene (B3416737) glycol (PEG) spacer. This in-depth technical guide provides a comprehensive overview of the core properties, experimental protocols, and applications of this compound, with a focus on its utility in click chemistry for advanced drug development.

Core Concepts and Physicochemical Properties

This compound is a powerful crosslinker designed for a two-step sequential conjugation strategy. The NHS ester facilitates the initial covalent attachment to primary amines on proteins or other biomolecules, while the azide group serves as a handle for subsequent bioorthogonal ligation via click chemistry.

Physicochemical and Reactivity Data

The following tables summarize the key physical, chemical, and reactivity data for this compound and its reactive moieties.

| Property | Value |

| Chemical Name | Azido-polyethylene glycol-N-hydroxysuccinimidyl ester |

| PEG Chain Length | 16 ethylene (B1197577) glycol units |

| Molecular Formula | C39H72N4O20 |

| Molecular Weight | 917.0 g/mol |

| Purity | >90% (Note: NHS esters can degrade over time due to instability)[1] |

| Appearance | Colorless to light yellow liquid/oil |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform[2] |

| Storage Conditions | Store at -20°C, protected from light and moisture.[3][4][5] When dissolved in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |

Table 1: Physical and Chemical Properties of this compound.

NHS Ester Reactivity and Stability

The reactivity of the NHS ester is highly dependent on pH. The primary amine must be in its deprotonated, nucleophilic state for the reaction to proceed efficiently. However, the NHS ester is also susceptible to hydrolysis, which increases with pH.

| pH | NHS Ester Half-life (at 4°C) | Amine Reactivity |

| 7.0 | 4-5 hours | Moderate |

| 8.0 | 1 hour | High |

| 8.6 | 10 minutes | Very High |

| > 9.0 | Minutes | Very High |

Table 2: pH-Dependent Stability and Reactivity of NHS Esters.

Impact of PEG Linker Length on PROTAC Efficacy

In the context of PROTACs, the length of the PEG linker is a critical determinant of the efficacy of the resulting degrader. The linker bridges the target protein and the E3 ligase, and its length and flexibility are crucial for the formation of a stable and productive ternary complex.

| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) |

| PI3K | PEG-based | 42.23 - 227.4 | ~71-88 |

| mTOR | PEG-based | 45.4 | ~75 |

Table 3: Influence of PEG Linker on PROTAC Potency against PI3K/mTOR Pathway Proteins.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in a typical bioconjugation workflow.

Protein Labeling with this compound

This protocol describes the covalent attachment of the azide-PEG linker to a protein via its primary amines.

Materials:

-

Protein of interest (1-10 mg/mL)

-

This compound

-

Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., dialysis cassettes, spin desalting columns)

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[4] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove the unreacted this compound and byproducts using dialysis or a spin desalting column.

-

Storage: Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the click chemistry reaction between the azide-labeled protein and an alkyne-containing molecule.

Materials:

-

Azide-labeled protein

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in the reaction buffer.

-

Catalyst Preparation: Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water). Prepare a premix of CuSO4 and the copper ligand.

-

Click Reaction: Add the CuSO4/ligand premix to the reaction mixture, followed by the sodium ascorbate solution to initiate the reaction.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

-

Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click chemistry reaction between the azide-labeled protein and a cyclooctyne-containing molecule (e.g., DBCO).

Materials:

-

Azide-labeled protein

-

DBCO-functionalized molecule of interest

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Combine the azide-labeled protein and the DBCO-functionalized molecule in the reaction buffer. A 5- to 20-fold molar excess of the DBCO reagent is typically used.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

Purification: Purify the protein conjugate using size-exclusion chromatography or dialysis to remove the unreacted DBCO reagent.

Visualizing Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways relevant to the application of this compound.

Caption: A typical experimental workflow for bioconjugation using this compound.

Caption: The mechanism of action for a PROTAC utilizing a PEG linker.

Caption: PROTAC-mediated degradation of PI3K and mTOR disrupts the signaling pathway.[6][7][8]

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and chemical biology. Its bifunctional nature, combined with the biocompatibility and solubility-enhancing properties of the PEG spacer, enables a wide range of applications, from the precise labeling of biomolecules to the construction of sophisticated therapeutic modalities like PROTACs. The ability to perform click chemistry under mild, bioorthogonal conditions opens up new avenues for creating novel conjugates with tailored properties. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research, accelerating the development of next-generation therapeutics.

References

- 1. precisepeg.com [precisepeg.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. This compound, 1108750-59-9 | BroadPharm [broadpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Stability of Azido-PEG16-NHS Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape relies heavily on the precision and reliability of its molecular tools. Among these, Azido-PEG16-NHS ester stands out as a versatile heterobifunctional linker, critical in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. However, the efficacy of this reagent is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the storage and stability guidelines for this compound, offering quantitative data, detailed experimental protocols, and visual workflows to ensure its optimal performance in research and development.

Core Principles of this compound Stability

This compound's structure, featuring a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester, dictates its reactivity and, consequently, its stability profile. The primary pathway of degradation for the NHS ester moiety is hydrolysis, a reaction that cleaves the ester bond, rendering the molecule incapable of reacting with its target primary amines. This process is significantly influenced by environmental factors such as moisture, pH, and temperature. The azide group, in contrast, is generally stable under typical storage and handling conditions.

Recommended Storage and Handling

To maintain the integrity and reactivity of this compound, adherence to stringent storage and handling protocols is paramount.

Solid Form:

-

Temperature: Long-term storage at -20°C is recommended.[1][2][3] For extended periods, storage at -80°C can further preserve stability.[2]

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.

-

Dessication: Store in a tightly sealed container with a desiccant to absorb any residual moisture.[4][5][6]

-

Light: Protect from light to prevent potential photodegradation.

In Solution:

-

Solvent Choice: For reconstitution, use only anhydrous, amine-free organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4][5][6] The presence of even trace amounts of water can initiate hydrolysis.

-

Stock Solutions: Prepare stock solutions immediately before use.[4][5][6] If short-term storage is necessary, aliquot the solution into small, single-use volumes and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.

-

Aqueous Solutions: Due to rapid hydrolysis, it is strongly advised not to prepare stock solutions of this compound in aqueous buffers.

Quantitative Stability Data

The stability of the NHS ester is highly dependent on the pH of the environment. The following table summarizes the half-life of NHS esters in aqueous solutions at various pH levels. This data underscores the critical need to avoid aqueous environments and to control the pH during conjugation reactions.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 4 | ~4-5 hours |

| 8.0 | 25 | ~1 hour |

| 8.5 | 25 | ~30 minutes |

| 9.0 | 4 | ~10 minutes |

Note: This data is generalized for NHS esters and serves as a crucial guideline. The exact half-life of this compound may vary.

Degradation Pathway

The primary degradation pathway for this compound is the hydrolysis of the NHS ester, which results in the formation of the corresponding carboxylic acid and N-hydroxysuccinimide. This reaction is irreversible and renders the linker inactive for conjugation to primary amines.

Experimental Protocols

To ensure the quality and reactivity of this compound, particularly for critical applications, performing a stability study is recommended. The following is a detailed protocol for a comprehensive stability assessment.

Objective: To determine the stability of this compound under various storage conditions (temperature, humidity, and in different solvents) over time.

Materials:

-

This compound

-

Anhydrous DMSO

-

Anhydrous DMF

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

Temperature and humidity-controlled chambers

-

Inert gas (Argon or Nitrogen)

-

Sealed vials

Workflow for a Comprehensive Stability Study:

Procedure:

-

Sample Preparation:

-

Accurately weigh this compound into separate vials for each condition and time point.

-

For solid-state stability, store the vials as is.

-

For in-solution stability, dissolve the compound in anhydrous DMSO and anhydrous DMF to a final concentration of 10 mg/mL.

-

Purge the headspace of each vial with an inert gas and seal tightly.

-

-

Storage Conditions (Stress Conditions):

-

Place the vials in temperature and humidity-controlled chambers according to the experimental design. Suggested conditions:

-

-20°C (recommended storage)

-

4°C (refrigerated)

-

25°C / 60% Relative Humidity (RH) (room temperature)

-

40°C / 75% RH (accelerated stability)

-

-

-

Time Points:

-

Pull samples for analysis at predetermined time points. Suggested time points:

-

Initial (T=0)

-

1, 2, 4 weeks

-

2, 3, 6, 12 months

-

-

-

HPLC Analysis:

-

Sample Preparation for HPLC:

-

For solid samples, dissolve in a known volume of anhydrous DMSO or DMF.

-

Dilute all samples to a final concentration of 1 mg/mL with the mobile phase A.

-

-

HPLC Method:

-

Column: C18 reverse-phase column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5-95% B over 20 minutes).

-

Flow Rate: 1 mL/min

-

Detection: UV at 260 nm (to detect the NHS ester) and 214 nm (for the PEG backbone).

-

Injection Volume: 10 µL

-

-

-

Data Analysis:

-

Identify the peak corresponding to the intact this compound based on the T=0 sample.

-

Monitor for the appearance of new peaks, which may correspond to degradation products. The primary degradation product will be the hydrolyzed carboxylic acid.